molecular formula C33H54O7 B107061 3-O-beta-D-Glucopyranuronosyl cholesterol CAS No. 17435-78-8

3-O-beta-D-Glucopyranuronosyl cholesterol

Katalognummer B107061
CAS-Nummer: 17435-78-8
Molekulargewicht: 562.8 g/mol
InChI-Schlüssel: IJLBJBCDNYOWPJ-WWDBQNETSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“3-O-beta-D-Glucopyranuronosyl cholesterol” is an unusual acidic glycolipid . It was detected in the lower phase of the Folch partition of the total lipid extract of human liver during a routine isolation of glycosphingolipids . This glycolipid has a mobility similar to GbOsesCer, one of the major glycosphingolipids in human liver .


Molecular Structure Analysis

The molecular structure of “3-O-beta-D-Glucopyranuronosyl cholesterol” was established through high-field proton NMR and mass spectrometry . The electron impact mass spectrum of the permethylated derivative of this glycolipid showed an intense peak at m/e 369, which is consistent with the cholesterol part of the molecule . It also showed m/e 253 and 201, which are derived from the permethylated glucopyranuronosyl residue .

Wissenschaftliche Forschungsanwendungen

1. Characterization and Structural Analysis

  • Muhiudeen et al. (1984) characterized an acidic glycolipid identified as 3-O-beta-D-glucopyranuronosyl-cholesterol in human liver. This compound was isolated during routine glycosphingolipid analysis and found to release free cholesterol upon treatment with beta-glucuronidase. Mass spectrometry and NMR spectroscopy conclusively established its structure, highlighting its significance in lipid biochemistry (Muhiudeen et al., 1984).

2. Role in Cholesterol Metabolism and Cardiovascular Health

  • Several studies have investigated beta-glucans, structurally related to 3-O-beta-D-glucopyranuronosyl cholesterol, for their effects on cholesterol levels and cardiovascular health. For instance, Whitehead et al. (2014) conducted a meta-analysis of randomized controlled trials demonstrating that intake of beta-glucan significantly reduces LDL and total cholesterol levels (Whitehead et al., 2014). Similarly, Othman et al. (2011) reviewed studies confirming that daily doses of oat beta-glucan reduce total and LDL cholesterol levels by 5-10% (Othman et al., 2011).

3. Interactions with Lipid Bilayers

  • Wenk et al. (1997) explored the interaction of octyl-beta-D-glucopyranoside, a derivative of beta-glucan, with lipid bilayers. This study offers insights into the biophysical properties of beta-glucans and related compounds in relation to lipid membranes, which could be relevant for understanding the behavior of 3-O-beta-D-glucopyranuronosyl cholesterol in biological systems (Wenk et al., 1997).

4. Impact on Health and Disease

  • Daou and Zhang (2012) highlighted the health-promoting potentials of oat beta-glucan, including blood cholesterol regulation, diabetes prevention, and immune system stimulation. These findings could be extrapolated to the function of 3-O-beta-D-glucopyranuronosyl cholesterol in similar biological contexts (Daou & Zhang, 2012).

5. Lipid Metabolism and Enzymatic Activity

  • The study by Chen and Huang (2009) discussed how dietary beta-glucans, including 3-O-beta-D-glucopyranuronosyl cholesterol, may regulate cholesterol homeostasis by interacting with bile acids and influencing enzymes like CYP7A1, crucial for converting cholesterol into bile acids (Chen & Huang, 2009).

Eigenschaften

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(10R,13R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H54O7/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(13-15-32(20,4)25(22)14-16-33(23,24)5)39-31-28(36)26(34)27(35)29(40-31)30(37)38/h9,18-19,21-29,31,34-36H,6-8,10-17H2,1-5H3,(H,37,38)/t19-,21?,22?,23?,24?,25?,26+,27+,28-,29+,31-,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLBJBCDNYOWPJ-WWDBQNETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H54O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10938502
Record name Cholest-5-en-3-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-beta-D-Glucopyranuronosyl cholesterol

CAS RN

17435-78-8
Record name Cholesterol glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017435788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-en-3-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-O-beta-D-Glucopyranuronosyl cholesterol
Reactant of Route 2
3-O-beta-D-Glucopyranuronosyl cholesterol
Reactant of Route 3
3-O-beta-D-Glucopyranuronosyl cholesterol
Reactant of Route 4
3-O-beta-D-Glucopyranuronosyl cholesterol
Reactant of Route 5
3-O-beta-D-Glucopyranuronosyl cholesterol
Reactant of Route 6
3-O-beta-D-Glucopyranuronosyl cholesterol

Citations

For This Compound
7
Citations
IA Muhiudeen, TA Koerner, B Samuelsson… - Journal of Lipid …, 1984 - Elsevier
… Characterization of human liver 3-O-beta-D-glucopyranuronosyl-cholesterol by mass … glycolipid was conclusively established to be 3-O-beta-D-glucopyranuronosyl-cholesterol. …
Number of citations: 17 www.sciencedirect.com
M Shimamura, H Hidaka - Current medicinal chemistry, 2012 - ingentaconnect.com
… 17, 515–518 [12] Muhiudeen, IA; Koerner, TA; Samuelsson, B.; Hirabayashi, Y.; DeGasperi, R.; Li, SC; Li, YT Characterization of human liver 3-O-beta-D glucopyranuronosyl-cholesterol …
Number of citations: 8 www.ingentaconnect.com
PR Hove, F Magunda, MA de Mello Marques, MN Islam… - Plos one, 2021 - journals.plos.org
Borrelia burgdorferi (Bb), the etiological agent of Lyme disease, produces a series of simple glycolipids where diacylglycerol and cholesterol serve as the precursor. The cholesterol-…
Number of citations: 4 journals.plos.org
M Shimamura - Biochemical Journal, 2020 - portlandpress.com
… Characterization of human liver 3-O-beta-d-glucopyranuronosyl-cholesterol by mass spectrometry and nuclear magnetic resonance spectroscopy …
Number of citations: 13 portlandpress.com
S Grille, A Zaslawski, S Thiele, J Plat… - Progress in lipid …, 2010 - Elsevier
The attachment of a sugar moiety to the 3-hydroxy group of a sterol drastically increases the size of the hydrophilic part of the lipid. It is obvious that the glycosylation of a considerable …
Number of citations: 162 www.sciencedirect.com
M Shimamura - Archivum immunologiae et therapiae experimentalis, 2012 - Springer
Steryl glycosides, sterols glycosylated at the 3β-hydroxy group, have been widely found in plants, algae, and fungi, but are rare in bacteria and animals. Glycosylation of sterols is known …
Number of citations: 29 link.springer.com
T Takahashi, S Yoshida - Lipids, 2014 - Springer
It has been recognized that human hair lipids play crucial roles in the integrity of cells and matrices, while the details of distribution and structure of the minor lipids are hardly known. …
Number of citations: 24 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.